molecular formula C16H30N2O10 B14438463 1,4-Di(D-glucosyl)piperazine CAS No. 73771-25-2

1,4-Di(D-glucosyl)piperazine

Cat. No.: B14438463
CAS No.: 73771-25-2
M. Wt: 410.42 g/mol
InChI Key: AAHLQODCOIMLFS-CNMPHPJXSA-N
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Description

Significance of the Piperazine (B1678402) Scaffold in Contemporary Organic and Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, is a cornerstone in the field of medicinal chemistry. frontiersin.orgresearchgate.net Its prevalence is due to a combination of favorable characteristics. The piperazine moiety can adopt a stable chair conformation and possesses a rigid structure that can be strategically modified. researchgate.net The two nitrogen atoms provide sites for substitution, allowing for the creation of diverse molecular libraries with a range of biological activities. researchgate.net

Furthermore, the piperazine scaffold often imparts favorable physicochemical properties to drug candidates, such as improved aqueous solubility and the ability to cross cell membranes. Its derivatives have demonstrated a wide array of pharmacological effects, including but not limited to, anticancer, antimicrobial, antidepressant, and antipsychotic activities. researchgate.netnih.gov

Table 1: Selected Therapeutic Applications of Piperazine-Containing Compounds

Therapeutic Area Example Application Reference
Anticancer Inhibition of tumor cell growth rsc.org
Antimicrobial Activity against various bacterial and fungal strains researchgate.netresearchgate.net
Antidepressant Modulation of neurotransmitter pathways researchgate.net
Antipsychotic Treatment of psychotic disorders nih.gov
Urease Inhibition Potential treatment for infections caused by urease-producing bacteria frontiersin.org

Importance of Glycosyl Moieties and Glycoconjugates in Biological Systems

Glycosyl moieties, or sugar units, are integral to a vast number of biological processes. When covalently linked to other biomolecules like proteins or lipids, they form glycoconjugates, which play critical roles in cell-cell recognition, signaling, and immune responses. nih.govox.ac.uk The specific arrangement and type of sugar can dictate the biological function and fate of the entire molecule.

In the context of drug design, the addition of glycosyl groups—a process known as glycosylation—can significantly enhance the therapeutic profile of a compound. Glycosylation can lead to improved solubility, increased metabolic stability, and enhanced bioavailability. smolecule.com Moreover, because specific carbohydrate-recognizing proteins (lectins) are overexpressed on the surface of certain cells, such as cancer cells, glycosylated drugs can be designed for targeted delivery. frontiersin.orguni-lj.si

Table 2: Impact of Glycosylation on Drug Properties

Property Effect of Glycosylation Reference
Solubility Generally increased smolecule.com
Bioavailability Can be enhanced smolecule.com
Targeting Can enable targeted delivery to specific cells frontiersin.orguni-lj.si
Protein Interactions Facilitates binding to specific carbohydrate-binding proteins nih.govsmolecule.com

Rationale for Investigating 1,4-Di(D-glucosyl)piperazine as a Unique Glycoconjugate

The investigation into this compound is driven by the hypothesis that the symmetrical fusion of two glucose units onto a central piperazine core can create a molecule with unique properties and potential applications. This specific structural arrangement distinguishes it from other glycosylated compounds.

The rationale for its study can be broken down into several key points:

Mimicking Natural Carbohydrates: The presence of two D-glucosyl groups allows this compound to act as a mimic for natural carbohydrates. This makes it a valuable tool for probing carbohydrate-protein interactions and understanding the recognition processes at a molecular level. smolecule.com The symmetrical presentation of the glucose moieties may lead to specific binding affinities and selectivities for certain lectins or enzymes.

Enhanced Biological Activity: The combination of the pharmacologically relevant piperazine core with two glucose units has the potential to yield compounds with enhanced or novel biological activities. For instance, some piperazine derivatives have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govnih.gov The addition of glucose moieties could potentially enhance this inhibitory effect through specific interactions within the enzyme's active site.

Improved Physicochemical Properties: The glycosylation of the piperazine ring is expected to significantly increase its water solubility, a desirable property for many biological and pharmaceutical applications. smolecule.com This can also influence its absorption and distribution in biological systems.

A Scaffold for Further Derivatization: this compound can serve as a versatile building block in organic synthesis. The hydroxyl groups on the glucose units and the potential for further modification of the piperazine ring (if synthesized in a stepwise manner) provide multiple points for creating more complex molecules with tailored properties. smolecule.com

In essence, the study of this compound is a targeted exploration into how the defined spatial arrangement of biologically recognized sugar units on a proven medicinal scaffold can lead to new scientific tools and potential therapeutic leads. The unique symmetrical disubstitution is key to understanding its distinct chemical and biological behavior compared to mono-substituted or asymmetrically substituted analogues.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73771-25-2

Molecular Formula

C16H30N2O10

Molecular Weight

410.42 g/mol

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]piperazin-1-yl]oxane-3,4,5-triol

InChI

InChI=1S/C16H30N2O10/c19-5-7-9(21)11(23)13(25)15(27-7)17-1-2-18(4-3-17)16-14(26)12(24)10(22)8(6-20)28-16/h7-16,19-26H,1-6H2/t7-,8-,9-,10-,11+,12+,13-,14-,15?,16?/m1/s1

InChI Key

AAHLQODCOIMLFS-CNMPHPJXSA-N

Isomeric SMILES

C1CN(CCN1C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1CN(CCN1C2C(C(C(C(O2)CO)O)O)O)C3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Ii. Synthetic Methodologies for 1,4 Di D Glucosyl Piperazine and Its Analogues

Advanced N-Glycosylation Strategies for Piperazine (B1678402) Derivatives

N-glycosylation of piperazine presents a unique challenge due to the presence of two secondary amine nitrogens. Controlling the degree of substitution to achieve the desired 1,4-disubstituted product is a key consideration in any synthetic approach. For the synthesis of mono-N-glycosylated piperazines, it is often necessary to protect one of the amino groups to ensure a single reactive site. wiley.com However, for symmetrical 1,4-di-glycosylated compounds, direct methods can be employed with careful control of stoichiometry.

Direct glycosylation methods involve the reaction of a suitable glucose derivative with the piperazine ring. One prominent method is the Kochetkov reaction, which facilitates the N-glycosylation of amino-artemisinin derivatives containing a piperazine moiety. mdpi.comresearchgate.net This reaction typically involves heating the piperazine-containing compound with an aldose, such as D-glucose, in a polar solvent like methanol (B129727). mdpi.comresearchgate.net This approach has been successfully used to connect various sugars to the piperazine nitrogen. mdpi.com The direct condensation of a sugar with the secondary amine of a piperazine ring is another viable strategy. acs.orgucla.edu For instance, the synthesis of glycosylamines can be achieved through the direct condensation of glucose with the hydrochloride salt of a piperazine-containing molecule. ucla.edu

Table 1: Synthesis of N-Glycosylated Piperazine Derivatives via Kochetkov Reaction

Sugar UsedIsolated Yield (%)Reference
D-Glucose42 mdpi.com
D-Galactose55 mdpi.com
D-Xylose45 mdpi.com
L-Rhamnose48 mdpi.com
D-Ribose51 mdpi.com
Maltose15 mdpi.com

Achieving stereoselectivity in glycosylation is a significant challenge, as the formation of either α or β anomeric linkages is influenced by numerous factors including the choice of protecting groups, solvents, and activation systems. nih.govmdpi.com The development of methods that allow for the stereoselective construction of 1,2-cis glycosidic linkages, such as the α-linkage in D-glucosyl derivatives, is of particular importance. nih.gov

A powerful strategy involves reagent-controlled stereoselectivity, where the activating reagents are specifically chosen based on the reactivity of the glycosyl donor and acceptor. nih.gov For example, activating a per-benzylated glucosyl imidate donor with trimethylsilyl (B98337) iodide (TMSI) in the presence of triphenylphosphine (B44618) oxide (Ph₃PO) can lead to the stereoselective formation of α-glucosidic linkages with primary alcohols. nih.gov The presence of a participating protecting group on the glycosyl donor can also direct the stereochemical outcome of the reaction. mdpi.com Conversely, non-participating protecting groups are often required to favor the formation of the thermodynamically less stable anomer.

Enzymatic synthesis offers a powerful alternative to chemical methods, providing high regio- and stereoselectivity under mild reaction conditions without the need for complex protecting group strategies. nih.govfrontiersin.org Glycosyltransferases are key enzymes in this approach, catalyzing the transfer of a monosaccharide from an activated sugar nucleotide donor (e.g., UDP-glucose) to an acceptor molecule, such as piperazine or a piperazine derivative. nih.govtaylorfrancis.com

The primary components for a glycosyltransferase-catalyzed reaction are the enzyme itself, the sugar nucleotide donor, and the acceptor substrate, all mixed in an optimized buffer system. nih.gov The high specificity of the enzyme ensures the formation of a single, stereochemically defined glycosidic bond. nih.gov Beyond isolated enzymes, whole-cell biocatalysis presents an integrated approach where the host organism (often engineered E. coli) can produce the necessary glycosyltransferases and sometimes even the sugar nucleotide donors, offering a potentially more cost-effective route. europa.eu The development of biocatalytic cascades, where multiple enzymes work in sequence, can enable the synthesis of complex molecules from simple precursors. nih.govrsc.org

Synthesis of Symmetrically 1,4-Disubstituted Piperazine Precursors

The synthesis of symmetrically 1,4-disubstituted piperazine precursors is a crucial step in many synthetic routes. These precursors can then be elaborated or deprotected to yield the final target molecule. A common and efficient method for creating symmetrical piperazine structures is the synthesis of 1,4-disubstituted piperazine-2,5-diones, also known as diketopiperazines (DKPs). ucd.ieresearchgate.net

One effective one-step procedure involves the direct cyclization of N-substituted chloroacetamides in a two-phase medium (e.g., CH₂Cl₂/alkaline solution) using a phase transfer catalyst like triethylbenzylammonium chloride (TEBA). ucd.ie This method proceeds at room temperature and can produce a variety of symmetrical DKPs in high yields. ucd.ie Another approach is reductive alkylation, where ethylenediamine (B42938) is reacted with carbonyl compounds in the presence of a reducing agent like sodium cyanoborohydride to form N,N'-disubstituted ethane-1,2-diamines, which are then cyclized to form the piperazine core. ekb.eg A further strategy involves the catalytic reductive cyclization of dioximes using heterogeneous catalysts such as Raney® nickel (Ra-Ni) or palladium on charcoal (Pd/C). nih.gov

Table 2: Synthesis of Symmetrical 1,4-Disubstituted Piperazine-2,5-diones via Phase Transfer Catalysis

Starting N-Substituted ChloroacetamideProductYield (%)Reference
2-Chloro-N-phenylacetamide1,4-Diphenylpiperazine-2,5-dione90 ucd.ie
2-Chloro-N-(1-ethylphenyl)acetamide1,4-Bis(1-ethylphenyl)piperazine-2,5-dione70 ucd.ie
2-Chloro-N-benzylacetamide1,4-Dibenzylpiperazine-2,5-dione85 ucd.ie
2-Chloro-N-(4-methoxyphenyl)acetamide1,4-Bis(4-methoxyphenyl)piperazine-2,5-dione82 ucd.ie

Optimization of Reaction Conditions and Catalytic Systems for Glycopiperazine Formation

Optimizing reaction conditions and selecting appropriate catalytic systems are paramount for achieving high yields and selectivity in glycopiperazine synthesis. The choice of catalyst can dramatically influence the reaction pathway and outcome. For the synthesis of piperazine precursors, heterogeneous catalysts like Ra-Ni and Pd/C are effective for reductive cyclizations, though their performance can be substrate-dependent. nih.gov In the formation of diketopiperazines, phase transfer catalysts such as TEBA have proven highly effective, facilitating the reaction under mild conditions and enhancing selectivity towards cyclization over polymerization. ucd.ie

For glycosylation reactions, the catalytic system often involves an acid promoter to activate the glycosyl donor. However, this approach can be unsuitable for highly basic amines like piperazine. wiley.com This has led to the development of alternative strategies, including radical-based methods and the use of transition-metal catalysts. wiley.com Photoredox catalysis, using iridium or ruthenium complexes, has emerged as a mild and powerful tool for the C-H functionalization of piperazines, which could be adapted for building complex precursors. mdpi.com The optimization process also involves careful selection of solvents, temperature, and reaction time to maximize the yield of the desired product and minimize side reactions. rsc.orgresearchgate.net

Derivatization Strategies for 1,4-Di(D-glucosyl)piperazine

Once synthesized, this compound can serve as a scaffold for further chemical modification to create a library of derivatives with varied properties. The D-glucosyl units offer multiple hydroxyl groups that are sites for derivatization. These groups can undergo a range of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized using agents like potassium permanganate (B83412) or hydrogen peroxide. smolecule.com

Reduction: The compound can be subjected to reduction reactions with reagents such as sodium borohydride. smolecule.com

Substitution: The glucosyl moieties themselves could potentially be replaced with other functional groups using halogenating agents or nucleophiles under specific conditions. smolecule.com

Esterification/Etherification: The hydroxyl groups are amenable to esterification or etherification to alter the molecule's polarity and solubility.

Furthermore, derivatization is a key strategy in analytical chemistry to enhance the detection of target molecules. For instance, derivatizing agents like 1-Amino-4-methylpiperazine (AMP) can be used to react with steroids to improve their ionization efficiency and sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a principle that could be applied to the analysis of glycosylated piperazines or their metabolites. nih.gov

Modifications of the Glucosyl Moieties

The multiple hydroxyl groups on the two D-glucosyl residues of this compound are primary targets for chemical modification. These transformations typically involve protection/deprotection strategies, with acylation and deacylation being the most common.

Acylation

The free hydroxyl groups of the glucosyl moieties can be readily converted to esters, a common strategy to protect the hydroxyls, alter solubility, or prepare for subsequent regioselective reactions. Acetylation is the most frequent acylation reaction, typically achieved by treating the parent compound with an acetylating agent in a basic solvent. A standard laboratory procedure involves the use of acetic anhydride (B1165640) in pyridine. lookchem.com This reaction proceeds to completion, yielding the per-O-acetylated derivative, 1,4-Di(2,3,4,6-tetra-O-acetyl-D-glucosyl)piperazine. The reaction is generally high-yielding and results in a product with increased lipophilicity, making it more soluble in common organic solvents. lookchem.com

De-O-acylation

The removal of acyl protecting groups, particularly acetates, is a fundamental step to liberate the free hydroxyls. This is most frequently accomplished under basic conditions. The Zemplén deacetylation, which uses a catalytic amount of sodium methoxide (B1231860) in anhydrous methanol, is a mild and highly efficient method for cleaving acetate (B1210297) esters from carbohydrates without affecting other functional groups like the N-glycosidic bond. rsc.org Alternative methods include reaction with ammonia (B1221849) in methanol or using basic ion-exchange resins. A one-pot procedure for the de-O-acetylation of related thioglycosides using phase transfer catalysis has also been reported, which can furnish the deprotected product in high yield. nih.gov

The table below summarizes common conditions for the acylation and deacylation of glycosyl groups based on standard procedures in carbohydrate chemistry.

Table 1: Representative Reactions for Modification of Glucosyl Moieties

Transformation Reagents & Conditions Product Notes
Per-O-acetylation Acetic anhydride, Pyridine, Room Temperature 1,4-Di(2,3,4,6-tetra-O-acetyl-D-glucosyl)piperazine A standard and high-yielding protection method. lookchem.com
De-O-acetylation Catalytic Sodium Methoxide (NaOMe) in Methanol, Room Temperature This compound Known as the Zemplén method; mild and effective. rsc.org
De-O-acetylation Hydrazine acetate in Dimethylformamide (DMF) This compound An alternative method for deprotection.

| Per-O-benzoylation | Benzoyl chloride, Pyridine, 0 °C to Room Temperature | 1,4-Di(2,3,4,6-tetra-O-benzoyl-D-glucosyl)piperazine | Provides benzoyl esters, which are more stable protecting groups. |

Chemical Transformations on the Piperazine Ring

Modifying the central piperazine ring of this compound presents a significant synthetic challenge. The two nitrogen atoms are tertiary and part of N-glycosidic linkages, which can be sensitive to cleavage under harsh reaction conditions, particularly strong acids. numberanalytics.com Therefore, reactions common for primary or secondary piperazines, such as N-alkylation or N-acylation, are not applicable. Instead, synthetic efforts must target the functionalization of the carbon-hydrogen (C-H) bonds of the piperazine ring.

Modern synthetic organic chemistry offers several advanced strategies for the C-H functionalization of saturated heterocycles, which could plausibly be adapted for this compound or its protected derivatives. beilstein-journals.org

α-Lithiation and Trapping

One of the most established methods for functionalizing the α-carbon (the carbon atom adjacent to a nitrogen) of a piperazine is through deprotonation-trapping. beilstein-journals.org This strategy involves treating the N-substituted piperazine with a strong organolithium base, such as sec-butyllithium (B1581126) (sec-BuLi), typically at low temperatures (e.g., -78 °C), to generate an α-lithiated intermediate. This highly reactive intermediate can then be "trapped" by a variety of electrophiles to install a new substituent at the C-2 position of the piperazine ring. beilstein-journals.org For this approach to be successful with this compound, the hydroxyl groups of the sugar moieties would likely need to be protected (e.g., as ethers or esters) to prevent interference with the strong base. The stability of the glycosidic bond under these strongly basic conditions would also be a critical factor.

Other Modern Methodologies

In recent years, transition-metal-catalyzed and photoredox-catalyzed C-H functionalization reactions have emerged as powerful tools. beilstein-journals.orgacs.org These methods often proceed under milder conditions than α-lithiation. For instance, palladium-catalyzed carboamination reactions have been used to construct C-substituted piperazine rings from acyclic precursors. nih.govnih.gov While this represents a method to build analogues rather than modify the existing ring, the underlying principles of metal-mediated C-H activation could potentially be applied for direct functionalization. Similarly, photoredox catalysis has enabled the direct α-arylation of N-alkyl piperazines, offering another potential, albeit unexplored, route for modifying the piperazine core of this compound. acs.org

The table below details potential C-H functionalization reactions on the piperazine ring, based on successful examples with other N-substituted piperazine models.

Table 2: Potential C-H Functionalization Reactions on the Piperazine Ring

Transformation Reagents & Conditions Potential Product Notes
α-Deuteration 1) sec-BuLi, THF, -78 °C2) D₂O 2-Deuterio-1,4-di(D-glucosyl)piperazine A simple trapping experiment to confirm lithiation. beilstein-journals.org
α-Methylation 1) sec-BuLi, THF, -78 °C2) Methyl iodide (CH₃I) 2-Methyl-1,4-di(D-glucosyl)piperazine Introduces a small alkyl group. acs.org
α-Silylation 1) sec-BuLi, THF, -78 °C2) Trimethylsilyl chloride (TMSCl) 2-(Trimethylsilyl)-1,4-di(D-glucosyl)piperazine Installs a versatile silyl (B83357) group. beilstein-journals.org

| α-Hydroxymethylation | 1) sec-BuLi, THF, -78 °C2) Dimethylformamide (DMF), then reduction | 2-(Hydroxymethyl)-1,4-di(D-glucosyl)piperazine | Introduces a primary alcohol via formylation and subsequent reduction. beilstein-journals.org |

Compound Reference Table

Compound Name
1,4-Di(2,3,4,6-tetra-O-acetyl-D-glucosyl)piperazine
1,4-Di(2,3,4,6-tetra-O-benzoyl-D-glucosyl)piperazine
This compound
2-Deuterio-1,4-di(D-glucosyl)piperazine
2-Hydroxymethyl-1,4-di(D-glucosyl)piperazine
2-Methyl-1,4-di(D-glucosyl)piperazine
2-Trimethylsilyl-1,4-di(D-glucosyl)piperazine
Acetic anhydride
Benzoyl chloride
Dimethylformamide (DMF)
Hydrazine acetate
Methyl iodide
Pyridine
sec-Butyllithium (sec-BuLi)
Sodium methoxide

Iii. Spectroscopic and Structural Elucidation of 1,4 Di D Glucosyl Piperazine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the three-dimensional structure of organic molecules in solution. For 1,4-di(D-glucosyl)piperazine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential for unambiguous signal assignment.

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the piperazine (B1678402) ring and the two D-glucosyl units. The protons on the piperazine ring are expected to appear as a complex multiplet in the range of 2.5-3.5 ppm. The anomeric protons (H-1) of the glucose units, being adjacent to both a ring oxygen and the nitrogen atom of the piperazine, would resonate downfield, typically in the region of 4.5-5.5 ppm. The remaining glucose protons (H-2 to H-6) would appear as a series of overlapping multiplets between 3.0 and 4.0 ppm.

The ¹³C NMR spectrum would provide complementary information. The carbons of the piperazine ring would be expected in the 40-55 ppm region. The anomeric carbons (C-1) of the glucose units would be the most downfield of the carbohydrate signals, typically appearing between 80 and 100 ppm. The other glucose carbons (C-2 to C-6) would resonate in the 60-80 ppm range, with the C-6 signal, being a primary alcohol, typically found around 60-62 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Piperazine-H 2.5 - 3.5 (m) 40 - 55
Glucosyl-H1 4.5 - 5.5 (d) 80 - 100
Glucosyl-H2 3.0 - 4.0 (m) 70 - 75
Glucosyl-H3 3.0 - 4.0 (m) 72 - 78
Glucosyl-H4 3.0 - 4.0 (m) 68 - 73
Glucosyl-H5 3.0 - 4.0 (m) 70 - 75

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions. m = multiplet, d = doublet.

To definitively assign the proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the molecule. It would be crucial for tracing the connectivity of the protons within each glucose unit, starting from the anomeric proton (H-1) and moving sequentially through H-2, H-3, H-4, H-5, and the H-6 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton. For instance, the carbon signal at ~85 ppm could be definitively assigned as C-1 by its correlation with the anomeric proton signal at ~4.8 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for establishing the connectivity between the glucose units and the piperazine ring. A key correlation would be expected between the anomeric proton (H-1) of the glucose unit and the carbon atoms of the piperazine ring, confirming the N-glycosidic linkage.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be dominated by the characteristic absorptions of the O-H and C-H bonds of the glucose units and the C-N and C-H bonds of the piperazine ring. A broad and intense absorption band in the region of 3200-3500 cm⁻¹ would correspond to the stretching vibrations of the multiple hydroxyl (O-H) groups of the glucose moieties. The C-H stretching vibrations of both the glucose and piperazine units would appear in the 2800-3000 cm⁻¹ region. The C-N stretching vibration of the piperazine ring would likely be observed in the 1000-1200 cm⁻¹ range. The C-O stretching vibrations of the numerous alcohol groups would also contribute to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).

Table 2: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200 - 3500 (broad) O-H stretch Alcohol
2800 - 3000 C-H stretch Alkane
1000 - 1200 C-N stretch Amine

Raman spectroscopy provides complementary information to FT-IR. While O-H stretching is typically a weak signal in Raman, the C-H and C-C stretching vibrations of the aliphatic rings would be expected to give rise to distinct signals. The symmetric stretching of the piperazine ring would also be Raman active. The combination of FT-IR and Raman data would allow for a more complete characterization of the vibrational modes of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₆H₃₀N₂O₁₀), the expected exact mass is approximately 410.19 g/mol .

In an electrospray ionization (ESI) mass spectrum, the molecule would likely be observed as the protonated molecular ion [M+H]⁺ at m/z 411.20. Depending on the conditions, adducts with sodium [M+Na]⁺ (m/z 433.18) or potassium [M+K]⁺ (m/z 449.15) might also be detected.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. Key fragmentation pathways would likely involve the cleavage of the glycosidic bonds, resulting in the loss of one or both glucose units. The loss of a single glucose unit (162 Da) would produce a fragment ion corresponding to glucosyl-piperazine. Further fragmentation of the sugar rings themselves would also be expected, leading to a complex pattern of daughter ions that could be used to confirm the identity of the carbohydrate moieties.

Table 3: Compound Names Mentioned

Compound Name
This compound
Piperazine

High-Resolution Mass Spectrometry (HRMS)

Specific HRMS data, including exact mass measurements and fragmentation patterns for this compound, are not documented in the accessible scientific literature. This information is crucial for confirming the elemental composition and structure of the molecule with high accuracy.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS

No studies reporting the analysis of this compound using MALDI-TOF MS were found. This technique is particularly useful for analyzing non-volatile and large molecules like glycosides, and its application would typically yield data on molecular ion species (e.g., [M+H]⁺, [M+Na]⁺) and potential fragmentation patterns.

X-ray Crystallography for Absolute Configuration and Three-Dimensional Structure Determination

A solved crystal structure for this compound is not available in crystallographic databases. Therefore, precise data regarding its absolute configuration, three-dimensional structure, bond lengths, bond angles, and crystal packing are currently unknown. X-ray crystallography is the definitive method for determining such detailed atomic-level structural information.

V. Structure Activity Relationship Sar and Molecular Design Principles for 1,4 Di D Glucosyl Piperazine Analogues

Correlation of Structural Modifications with Biological Activity Profiles

Modifications of the Piperazine (B1678402) Ring: The piperazine core, with its two opposing nitrogen atoms, offers a rigid and polar structure that can be readily modified. nih.gov Introducing substituents on the carbon atoms of the piperazine ring can influence its lipophilicity, steric bulk, and conformational flexibility. For instance, the addition of small alkyl groups could enhance binding to hydrophobic pockets in a target protein, while polar substituents might improve aqueous solubility and pharmacokinetic properties. The inherent basicity of the piperazine nitrogens is also a critical factor, as it affects the molecule's ionization state at physiological pH, which in turn influences membrane permeability and interactions with biological targets.

Modifications of the Glucose Moieties: The D-glucose units are prime candidates for structural alterations to modulate biological activity. Modifications can include:

Anomeric Configuration: Changing the configuration at the anomeric carbon (α vs. β) of the glycosidic bond can have a profound impact on how the molecule is recognized by carbohydrate-binding proteins (lectins) or enzymes (e.g., glycosidases).

Hydroxyl Group Modifications: Selective protection, deoxygenation, or substitution of the hydroxyl groups on the glucose rings can alter the hydrogen bonding network with a biological target. For example, replacing a hydroxyl group with a fluorine atom can maintain a similar size but alter the electronic properties and hydrogen bonding capability.

Epimerization: Changing the stereochemistry at one of the chiral centers of the glucose ring (e.g., converting D-glucose to D-galactose) would present a different spatial arrangement of hydroxyl groups, potentially leading to altered binding affinity and selectivity.

The following table outlines potential structural modifications and their predicted impact on biological activity:

Modification Rationale Predicted Impact on Biological Activity
Substitution on the piperazine ring (e.g., methyl, hydroxyl)Alter lipophilicity and steric interactionsMay enhance binding affinity to target proteins or improve pharmacokinetic properties.
Variation of the anomeric linkage (α vs. β)Altered recognition by carbohydrate-binding proteinsCould lead to changes in selectivity and potency.
Deoxygenation of glucose hydroxyl groupsReduce polarity and hydrogen bonding potentialMay improve cell permeability but could decrease binding affinity if the hydroxyl group is crucial for interaction.
Introduction of different sugar moieties (e.g., mannose, galactose)Present different spatial arrangements of functional groupsCould alter target selectivity and biological response.

Impact of Stereochemistry and Configurational Isomerism on Bioactivity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like 1,4-di(D-glucosyl)piperazine. The specific three-dimensional arrangement of atoms dictates how the molecule interacts with its biological target, which is often a chiral macromolecule such as a protein or nucleic acid.

The chirality of the glucose units themselves is critical. The D-configuration is the naturally occurring enantiomer and is often specifically recognized by biological systems. The corresponding L-glucose analogue would likely have a vastly different, if any, biological activity profile.

Rational Design Strategies for Enhancing or Modulating Specific Biological Responses

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the principles of molecular recognition. For this compound analogues, several strategies can be employed.

Target-Based Design: If the biological target of this compound is known, its three-dimensional structure (obtained through X-ray crystallography or cryo-electron microscopy) can be used to guide the design of more potent and selective inhibitors. Molecular docking studies can predict how different analogues bind to the active site and identify key interactions that can be optimized. researchgate.net For example, if the target is a glycosidase, the design could focus on creating analogues that mimic the transition state of the enzymatic reaction, leading to tight-binding inhibition. nih.gov

Scaffold Hopping and Bioisosteric Replacement: "Scaffold hopping" involves replacing the central piperazine ring with other cyclic diamine structures (e.g., homopiperazine, diazepane) to explore new chemical space and potentially improve properties such as oral bioavailability. Bioisosteric replacement of the glucose moieties with other sugar or non-sugar mimetics that retain key binding interactions could also be a fruitful approach.

Glycotargeting: The glucose moieties can be exploited for targeted drug delivery. Many cell types, particularly cancer cells, overexpress glucose transporters (GLUTs). By attaching a cytotoxic agent to a this compound scaffold, it may be possible to achieve selective uptake of the drug into cancer cells, thereby reducing systemic toxicity.

The following table summarizes rational design strategies for this class of compounds:

Design Strategy Approach Goal
Structure-Based Drug DesignUtilize the 3D structure of the biological target to guide modifications.Enhance binding affinity and selectivity.
Ligand-Based Drug DesignAnalyze the SAR of a series of active analogues to build a pharmacophore model.Design new molecules with improved activity based on the model.
Conformational RestrictionIntroduce structural constraints to lock the molecule in its bioactive conformation.Increase potency and reduce off-target effects.
Prodrug ApproachModify the molecule to improve its pharmacokinetic properties, which is then converted to the active form in vivo.Enhance bioavailability and metabolic stability.

Vi. Computational Chemistry and Theoretical Investigations on 1,4 Di D Glucosyl Piperazine

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org For 1,4-Di(D-glucosyl)piperazine, MD simulations can reveal its conformational landscape and inherent flexibility, which are crucial for its biological function and interaction with molecular targets.

The process involves creating a computational model of the molecule within a simulated physiological environment, typically including water and ions. The forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the molecule's dynamic behavior over a specific period, often on the scale of nanoseconds to microseconds. rsc.org

Detailed Research Findings: While specific MD simulation studies on this compound are not prevalent in the literature, the methodology is widely applied to flexible molecules and protein-ligand complexes. rsc.orgresearchgate.netlu.se For a molecule like this compound, simulations would focus on several key aspects:

Piperazine (B1678402) Ring Conformation: The piperazine ring typically adopts chair, boat, or twist-boat conformations. MD simulations can determine the relative stability and population of these conformers and the energy barriers for interconversion.

Glucose Ring Pucker: The conformation of the individual D-glucose rings (e.g., chair conformations like ⁴C₁ or ¹C₄) and their dynamic fluctuations can be monitored.

Solvation Effects: MD simulations explicitly model the interaction with surrounding water molecules, revealing how hydration shells influence the molecule's conformation and flexibility. researchgate.netlu.se

The results of such simulations are often analyzed to generate free energy landscapes, which map the conformational states of the molecule and identify the most probable and energetically favorable shapes. rsc.org This information is critical for understanding how the molecule might present itself to a biological target.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. unige.chq-chem.com DFT has become a popular computational method in chemistry because it provides a good balance between accuracy and computational cost, making it suitable for molecules of pharmaceutical interest. jksus.orgjmchemsci.com

DFT calculations solve for the electron density of a molecule to determine its ground-state energy and other electronic properties. q-chem.comjmchemsci.com For this compound, these calculations can predict its chemical reactivity, stability, and the nature of its intramolecular and intermolecular interactions.

Detailed Research Findings: Key properties derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. It identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For this compound, the oxygen atoms of the hydroxyl groups and the piperazine nitrogen atoms would be expected to be nucleophilic sites, prone to forming hydrogen bonds. jksus.orgresearchgate.net

The table below presents a representative set of data that would be obtained from DFT calculations for a molecule like this compound, based on typical findings for similar organic compounds.

Quantum Chemical ParameterSymbolTypical Significance
Energy of Highest Occupied Molecular OrbitalEHOMOElectron-donating ability
Energy of Lowest Unoccupied Molecular OrbitalELUMOElectron-accepting ability
HOMO-LUMO Energy GapΔE = ELUMO - EHOMOChemical reactivity and stability
ElectronegativityχPower to attract electrons
Chemical HardnessηResistance to change in electron distribution
Dipole MomentµMolecular polarity and solubility

Ligand-Target Interaction Predictions through Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein or enzyme). jmchemsci.comnih.gov This method is fundamental in drug discovery for identifying potential biological targets and understanding binding mechanisms at a molecular level.

The process involves placing the ligand into the binding site of the receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, typically reported as a binding energy (in kcal/mol), with lower values indicating a more favorable interaction. biomedpharmajournal.org

Detailed Research Findings: Given its structure, this compound could be docked against various potential targets. Since it is a glucose derivative, a primary target class would be glucose-binding proteins.

Potential Targets: Plausible targets for docking studies include glucose transporters like GLUT1, which are often overexpressed in cancer cells, and enzymes involved in carbohydrate metabolism such as α-amylase or β-galactosidase. biomedpharmajournal.orgresearchgate.netresearchgate.netacs.org

Interaction Analysis: The primary output of a docking study is the predicted binding pose and its associated score. Detailed analysis of the best-scoring pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the target's binding site. nih.gov For this compound, the numerous hydroxyl groups on the glucose units would be expected to form a network of hydrogen bonds with polar residues (e.g., Asp, Glu, Asn, Gln) in a binding pocket. unifi.it

The following table illustrates the type of results generated from a molecular docking study, showing hypothetical interactions of this compound with a potential enzyme target.

ParameterPredicted Value/Interaction
Target Proteine.g., Glucose Transporter 1 (GLUT1)
Binding Energy (kcal/mol)e.g., -8.5
Inhibition Constant (Ki) (µM)e.g., 0.60
Interacting Amino Acid Residuese.g., PHE291, TRP388, GLU380
Types of InteractionsHydrogen bonds with GLU380; Pi-Pi stacking with TRP388

Predictive Modeling for Biological Activity and ADME-Related Properties

Computational models are widely used to predict the biological activity and the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates. These predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process, reducing the likelihood of late-stage failures.

Detailed Research Findings:

Biological Activity Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR models for this compound are not documented, such models are common for piperazine-containing compounds, which exhibit a wide range of activities. nih.govresearchgate.net

ADME Profile Prediction: The physicochemical properties of this compound can be calculated to predict its drug-likeness and ADME behavior. A common framework is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, lipophilicity (LogP), and hydrogen bond donors/acceptors. Due to its two glucose units, this compound would likely violate some of these rules, particularly regarding molecular weight and hydrogen bond donor/acceptor counts, suggesting it may have low oral bioavailability. rsc.org However, such molecules might leverage active transport mechanisms, like glucose transporters, to enter cells, bypassing the need for passive diffusion. acs.org Other properties like Polar Surface Area (PSA), which correlates with cell permeability, can also be calculated. rsc.org

The table below shows a set of predicted ADME-related properties for this compound, calculated based on its chemical structure.

ADME-Related PropertyPredicted Value/StatusSignificance
Molecular Weight410.42 g/molWithin Lipinski's rule (< 500)
LogP (Lipophilicity)Predicted to be low/negativeIndicates high polarity, low lipid solubility
Hydrogen Bond Donors8 (from OH groups)Violates Lipinski's rule (≤ 5)
Hydrogen Bond Acceptors12 (from O and N atoms)Violates Lipinski's rule (≤ 10)
Polar Surface Area (PSA)Predicted to be high (>140 Ų)Suggests poor passive membrane permeability
Oral BioavailabilityPredicted to be lowBased on violations of drug-likeness rules

Vii. Supramolecular Chemistry and Self Assembly of 1,4 Di D Glucosyl Piperazine Architectures

Formation of Ordered Supramolecular Structures and Networks

The strong and highly directional hydrogen bonds present in 1,4-Di(D-glucosyl)piperazine are expected to drive the spontaneous organization of these molecules into well-defined, ordered supramolecular assemblies. mdpi.com The process of self-assembly allows for the construction of complex and functional materials from molecular building blocks. nih.gov

Drawing parallels from related systems, several types of structures can be anticipated:

Fibrous Networks and Gels: Many carbohydrate derivatives, particularly those functionalized to balance hydrophilic and hydrophobic character, are known to self-assemble into extended one-dimensional fibrous networks. rsc.org These fibers can entangle to form supramolecular gels, capable of immobilizing large volumes of solvent. The numerous hydroxyl groups and the defined stereochemistry of the D-glucose units in this compound are features consistent with those found in other known sugar-based organo- or hydrogelators. rsc.org

Crystalline Frameworks: Piperazine (B1678402) itself and its simple salts are excellent building blocks for crystalline solids, where hydrogen bonds dictate the packing arrangement to form sheets or 3D networks. researchgate.netnih.gov The introduction of the large and sterically demanding D-glucosyl groups would add significant complexity to this crystalline packing.

Helical Assemblies: Chirality is a powerful element for controlling the structure of supramolecular assemblies. The inherent chirality of the D-glucosyl units would likely translate into a preferred handedness in the resulting supramolecular structure, potentially leading to the formation of helical or twisted ribbons. acs.org

The final architecture is a result of the thermodynamic balance between forming the maximum number of stable hydrogen bonds and achieving efficient molecular packing, which is influenced by the conformational flexibility of the glucosyl units and the piperazine ring.

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cyclodextrins, Cucurbiturils)

Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule through non-covalent interactions. The unique structure of this compound, featuring a central heterocyclic core and peripheral carbohydrate groups, makes it an interesting candidate for acting as a guest for macrocyclic hosts like cyclodextrins and cucurbiturils.

Cyclodextrins (CDs): Cyclodextrins are cyclic oligosaccharides that form a truncated cone shape with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity. researchgate.net They are well-known for their ability to encapsulate non-polar guest molecules, or non-polar fragments of molecules, within this cavity when in aqueous solution. frontiersin.orguc.pt

For this compound, the piperazine ring represents a relatively non-polar segment compared to the highly polar D-glucosyl units. It is therefore predicted that the piperazine core would be selectively included within the cavity of a suitable cyclodextrin, particularly β-cyclodextrin, whose cavity size is well-suited for six-membered rings. researchgate.net In this host-guest complex, the glucosyl groups would remain outside the cavity, interacting with the aqueous environment and the hydrophilic rim of the cyclodextrin. The formation of such an inclusion complex can be driven by the release of high-energy water molecules from the CD cavity and stabilized by van der Waals interactions between the host and guest. researchgate.net

Cyclodextrin TypeGlucose UnitsCavity Diameter (Å)Potential for Piperazine Inclusion
α-Cyclodextrin64.7 - 5.3Possible, but may be a tight fit
β-Cyclodextrin76.0 - 6.5Ideal fit for a piperazine ring
γ-Cyclodextrin87.5 - 8.3Possible, but may be too loose for stable binding

Cucurbiturils (CBs): Cucurbiturils are a family of macrocyclic hosts composed of glycoluril (B30988) units linked by methylene (B1212753) bridges. They possess a hydrophobic cavity and two identical portals lined with carbonyl groups. CBs are particularly adept at binding cationic guests in aqueous solution, where strong ion-dipole interactions between the positively charged guest and the carbonyl portals significantly contribute to the binding affinity. nih.govplos.org

Studies on various piperazine derivatives have shown that they form stable host-guest complexes with cucurbit[n]urils, especially the 7- and 8-membered homologs (CB plos.org and CB nih.gov). researchgate.netacs.org The piperazine ring, particularly when protonated to form a dication, can be encapsulated within the CB cavity. It is therefore highly probable that this compound would act as an effective guest for CB plos.org or CB nih.gov. The complex would be stabilized by hydrophobic interactions and, if the piperazine nitrogen atoms are protonated, by strong ion-dipole forces at the portals. The large glucosyl substituents would be positioned outside the cavity, providing aqueous solubility to the entire supramolecular assembly. researchgate.net

Viii. Emerging Applications and Future Research Trajectories for Glycopiperazine Compounds

Development as Chemical Probes for Elucidating Biological Pathways

The ability of the glucosyl moieties in 1,4-Di(D-glucosyl)piperazine to mimic natural carbohydrates makes it a promising candidate for development as a chemical probe. smolecule.com Such probes are small molecules designed to interact with and report on biological targets, thereby helping to unravel complex biological pathways. beilstein-journals.org

The primary targets for a glucose-based probe are carbohydrate-binding proteins, known as lectins. Lectins are involved in a vast array of biological processes, including cell-cell recognition, inflammation, and pathogen binding. sinica.edu.twuni-saarland.de A probe like this compound could be functionalized with a reporter group, such as a fluorophore, to visualize and quantify its interaction with specific lectins or glucose transporters on cell surfaces or within tissues. thermofisher.com For instance, Concanavalin A (Con A) is a well-studied lectin that selectively binds to glucose and mannose residues. thermofisher.com A fluorescently-labeled this compound could be used in techniques like fluorescence microscopy or flow cytometry to map the distribution of Con A-binding sites or other glucose-recognizing proteins. thermofisher.com

The bivalent nature of this compound, presenting two glucose units, may lead to enhanced binding affinity (avidity) for lectins that have multiple carbohydrate-recognition domains, a common feature of these proteins. This multivalency is a key principle in designing high-affinity inhibitors and probes for biological systems. nih.gov Research in this area would involve synthesizing labeled derivatives and using established lectin-binding assays, such as lectin microarrays or surface plasmon resonance, to quantify binding kinetics and specificity. sinica.edu.twnih.gov

Table 1: Examples of Lectins and Their Specific Carbohydrate Ligands This table presents potential protein targets for glucose-based chemical probes, illustrating the specificity of lectin-carbohydrate interactions.

LectinAbbreviationCommon SourcePrimary Carbohydrate SpecificityPotential Interaction with Probe
Concanavalin ACon AJack beanα-D-Mannose, α-D-Glucose thermofisher.comHigh
Peanut AgglutininPNAPeanutTerminal β-Galactose thermofisher.comLow / None
Wheat Germ AgglutininWGAWheat germN-Acetylglucosamine, Sialic Acid sinica.edu.twLow / None
Maackia amurensis LeukoagglutininMAL / MAL-IMaackia amurensis seedsSulfated Galactose, α2-3 Sialic Acid nih.govbiorxiv.orgLow / None
Helix pomatia AgglutininHPARoman snailα-N-Acetylgalactosamine biorxiv.orgLow / None

Potential in Advanced Materials Science (e.g., Glycopolymers, Biosurfactants)

The molecular structure of this compound imparts amphiphilic characteristics—the glucose units are hydrophilic, while the piperazine (B1678402) core is more hydrophobic. This balance suggests significant potential in materials science, particularly in the formation of glycopolymers and biosurfactants. smolecule.com

Glycopolymers are polymers with pendant carbohydrate moieties. nih.gov They are of great interest as advanced biomaterials that can mimic the glycocalyx, the dense layer of carbohydrates on cell surfaces. synbiocarb.science this compound could serve as a unique cross-linking agent or a monomer in the synthesis of novel hydrogels or other polymeric architectures. The resulting materials could be designed to be biocompatible and biodegradable, with potential applications in tissue engineering and as coatings for medical implants to modulate cell adhesion. nih.govresearchgate.net The properties of such glycopolymers, including their interaction with specific proteins, can be tuned by controlling the polymer's molecular weight and architecture. mdpi.com

Biosurfactants are surface-active compounds derived from biological sources that can reduce surface tension between liquids or between a liquid and a solid. researchgate.net The amphiphilic nature of glycopiperazines makes them candidates for creating synthetic biosurfactants. These molecules can self-assemble in aqueous solutions to form ordered structures like micelles or vesicles. mdpi.comnih.gov The critical aggregation concentration (CAC) is a key parameter for surfactants, representing the concentration at which these structures begin to form. Research on hydrophobically modified inulin (B196767) derivatives, another class of carbohydrate-based biosurfactants, has shown that the CAC decreases as the hydrophobicity of the molecule increases, leading to the formation of stable aggregates that can encapsulate other molecules or stabilize emulsions. nih.gov Similar studies on glycopiperazine derivatives would be needed to characterize their surfactant properties. nih.gov

Table 2: Properties of Representative Carbohydrate-Based Materials This table provides examples of properties measured for different classes of carbohydrate-based materials, indicating research directions for novel glycopiperazine-based materials.

Material ClassExample Compound/SystemKey Property MeasuredFinding / Application
Biosurfactant Dodecenyl succinic anhydride (B1165640) (DDSA) modified InulinCritical Aggregation Concentration (CAC)CAC values decreased with higher modification, indicating efficient self-assembly for encapsulation applications. nih.gov
Glycopolymer Poly(ionic liquid)s with mannose unitsBacterial BindingHyperbranched structures showed significantly higher binding to bacteria compared to linear analogues. mdpi.com
Responsive Hydrogel Lactose-containing copolymerLower Critical Solution Temperature (LCST)Temperature- and pH-responsive aggregation, useful for creating "smart" materials for controlled release. researchgate.net
Glycopolymer Brush Glucose-based polymer brushProtein AdsorptionShowed specific interaction with Concanavalin A (Con A) lectin, useful for biosensor surfaces. mdpi.com

Strategies for Targeted Delivery in Research Models

One of the most promising research trajectories for glycopiperazine compounds is in the targeted delivery of therapeutic or imaging agents. mdpi.com This strategy leverages the unique metabolic characteristics of certain cells, particularly cancer cells. Many types of cancer exhibit the "Warburg effect," a metabolic shift where cells display a high rate of glucose uptake to fuel their rapid proliferation. nih.govfrontiersin.org This is mediated by the overexpression of glucose transporter proteins (GLUTs), especially GLUT1, on the cell surface. mdpi.comnih.gov

By conjugating a cytotoxic drug or an imaging agent to a glucose-containing molecule like this compound, it is possible to create a construct that is preferentially taken up by cancer cells over healthy cells, which express lower levels of GLUTs. mdpi.comfrontiersin.org This approach aims to increase the efficacy of the agent at the target site while reducing systemic toxicity.

Numerous research models have demonstrated the validity of this approach. For example, conjugating the chemotherapy drug methotrexate (B535133) to a glucose-PAMAM dendrimer construct resulted in a 150% increase in its internalization into breast cancer cells (MDA-MB-231) compared to the non-glycosylated version. frontiersin.org Similarly, paclitaxel (B517696) and doxorubicin (B1662922) have been conjugated to glucose, showing improved water solubility and selective cytotoxicity against various cancer cell lines in vitro. mdpi.com The piperazine scaffold itself has been incorporated into drug conjugates, such as a PI3K inhibitor linked to an HSP90-binding molecule, to facilitate tumor accumulation. aacrjournals.org

Table 3: Research Findings on Glucose-Conjugated Delivery Systems in Preclinical Models This table highlights key findings from studies using glucose-targeted systems to enhance delivery to cancer cells in research settings.

Conjugated AgentTargeting MoietyCancer Cell Line / ModelKey Research Finding
PAMAM Dendrimer-MethotrexateD-GlucoseMDA-MB-231 (Breast Cancer)150% increase in cellular internalization compared to non-glycosylated conjugate. frontiersin.org
Paclitaxel (PTX)Single or Double D-GlucoseBreast Cancer CellsImproved hydro-solubility and effective cytotoxicity. mdpi.com
Doxorubicin (DOX)2-amino-2-deoxy-D-glucoseMCF-7, MDA-MB-231 (Breast Cancer)Higher activity in cancer cells and lower toxicity to normal cells compared to free DOX. mdpi.com
Ifosfamide Mustard (Prodrug: Glufosfamide)β-D-GlucoseVarious Cancer Cell LinesPotency was comparable to the active drug, but designed for increased cancer selectivity. nih.gov
Platinum(IV) ComplexPositional Isomers of D-GlucoseBreast Cancer Mouse ModelThe C2-substituted glucose conjugate showed the highest GLUT1-specific uptake and antitumor efficacy.

Integration into Glycoengineering and Synthetic Glycobiology Platforms

Glycoengineering and synthetic glycobiology are fields that apply engineering principles to understand and manipulate complex carbohydrate structures (glycans) for new applications. nih.govnih.gov These platforms rely on a toolkit of chemical and biological parts, including synthetic glycomimetics like this compound, to construct novel glycoconjugates and systems. synbiocarb.sciencenih.gov

The integration of glycopiperazine compounds into these platforms can occur in several ways. They can serve as defined, synthetic building blocks for creating complex molecular architectures that are difficult to produce using natural biological systems. acs.org For example, using "click chemistry," a versatile set of chemical reactions, a piperazine-based glycan could be readily attached to polymers, surfaces, or proteins. nih.gov

A key goal of synthetic glycobiology is the creation of precisely defined glycoproteins for therapeutic or research purposes. nih.gov Cell-free synthetic glycobiology systems, which perform protein synthesis and glycosylation outside of living cells, offer a high degree of control over the final product. researchgate.net In such systems, a molecule like this compound could potentially be used as a primer or a building block in chemoenzymatic synthesis pathways. Furthermore, synthetic glycomimetics are instrumental in building artificial cell surfaces or glycan arrays to systematically study how glycan structure and density influence interactions with pathogens, toxins, or other cells. synbiocarb.science

Table 4: Approaches in Synthetic Glycobiology and Glycoengineering This table outlines different platforms where synthetic building blocks like glycopiperazines could be integrated to create functional glycoconjugates.

Platform / StrategyDescriptionKey Components / MethodsPotential Role for Glycopiperazines
Cell-Free Glycoprotein Synthesis (CFGpS) In vitro production of glycoproteins using cell extracts, allowing for incorporation of non-natural components. researchgate.netCell lysate, energy source, DNA template, sugar donors, glycosyltransferases.As a non-natural sugar donor or building block for novel glycans.
Chemoenzymatic Synthesis A hybrid approach using both chemical synthesis and enzymes to build complex glycans and glycoconjugates. nih.govSynthetic precursors, purified glycosyltransferases and glycosidases.Serve as a synthetic scaffold or primer for enzymatic elongation.
Glycopolymer Synthesis Creation of polymers with pendant carbohydrates via controlled polymerization techniques. nih.govPolymerization (e.g., RAFT, ATRP), post-polymerization modification ("click" chemistry). nih.govnih.govAct as a monomer or a cross-linking agent to confer specific recognition properties.
Glycan Array Fabrication Immobilization of a library of defined carbohydrate structures onto a solid support for high-throughput binding studies. sinica.edu.twDefined natural or synthetic glycans, derivatized surfaces (e.g., slides).As a synthetic glycan element within the library to probe for piperazine-scaffold preference.

Q & A

Q. What are the standard synthetic routes for 1,4-Di(D-glucosyl)piperazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves glycosylation of the piperazine core. A common approach is coupling D-glucose derivatives (e.g., acetylated glucosyl donors) to 1,4-piperazine using acid catalysis or Mitsunobu conditions. For example:

  • Step 1: Protect glucose hydroxyl groups via acetylation to enhance reactivity.
  • Step 2: React the protected glucosyl donor with piperazine in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere.
  • Step 3: Deprotect the glucosyl groups using alkaline hydrolysis (e.g., NaOH/MeOH).

Optimization involves adjusting temperature (e.g., 60–80°C), solvent polarity, and catalyst loading (e.g., p-toluenesulfonic acid). Yields can be monitored via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm glucosyl attachment via characteristic anomeric proton signals (δ 4.8–5.5 ppm) and piperazine ring protons (δ 2.5–3.5 ppm).
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (expected ~460 g/mol for the di-glucosylated form).
  • X-ray Crystallography: Resolves stereochemistry and crystal packing, though crystallization may require slow evaporation from polar solvents (e.g., ethanol/water mixtures) .

Advanced Research Questions

Q. How does the glycosylation of piperazine influence its interaction with biological targets like enzymes or DNA?

Methodological Answer: The glucosyl moieties enhance hydrophilicity, potentially improving solubility and bioavailability. To study target interactions:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding to enzymes (e.g., DPP-IV) or DNA (PDB ID: 1BNA). Parameterize glucosyl groups with partial charges calculated via AM1 or DFT methods.
  • In Vitro Assays: Test inhibitory activity against target enzymes (e.g., DPP-IV) using fluorogenic substrates. Compare IC₅₀ values with non-glycosylated analogs to assess glucosyl impact .

Q. What experimental strategies can elucidate the role of glucosyl stereochemistry in modulating pharmacokinetic properties?

Methodological Answer:

  • Stereoisomer Synthesis: Prepare α- and β-anomers of D-glucosylpiperazine using stereoselective glycosylation (e.g., Koenigs-Knorr reaction for β-anomers).
  • ADME Studies:
    • Solubility: Measure in PBS (pH 7.4) using shake-flask method.
    • Metabolic Stability: Incubate with liver microsomes and quantify parent compound via LC-MS.
    • Permeability: Use Caco-2 cell monolayers to assess intestinal absorption .

Q. How can conflicting data on biological activity be resolved when comparing this compound with other glycosylated piperazines?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., glucosyl vs. galactosyl) and measure activity against a consistent assay (e.g., DPP-IV inhibition).
  • Statistical Validation: Apply multivariate analysis (e.g., PCA) to identify structural descriptors (e.g., logP, H-bond donors) correlating with activity.
  • Control Experiments: Verify purity (>98% via HPLC) and exclude solvent/impurity effects (e.g., free acrylic acid ≤0.05% as in ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.